3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol
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Overview
Description
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyl triflate as a bifunctional reagent, which can render the heteroarene more electrophilic and deliver the trifluoromethoxy group . This reagent is stable and can be prepared on a large scale.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The stability and scalability of the reagents used, such as trifluoromethyl triflate, make them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenol ring can undergo reduction reactions under appropriate conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions include carboxylic acids from oxidation, reduced phenol derivatives from reduction, and substituted phenol derivatives from nucleophilic substitution.
Scientific Research Applications
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development and pharmaceutical research.
Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)phenol:
4-(Trifluoromethoxy)phenol: Similar structure but different position of the trifluoromethoxy group, leading to different chemical properties.
3-(Hydroxymethyl)phenol: Lacks the trifluoromethoxy group, which significantly alters its chemical behavior.
Uniqueness
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol is unique due to the combination of the hydroxymethyl and trifluoromethoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(hydroxymethyl)-4-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-3,12-13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXKIJHQVUQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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